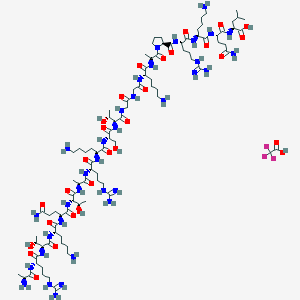
Histone H3 (1-20) Trifluoroacetate
描述
Histone H3 (1-20) Trifluoroacetate is a peptide fragment derived from the N-terminal region of histone H3, specifically corresponding to amino acid residues 2-21 of the human histone H3 sequence . This compound contains lysine residues at positions 4 and 9, which are subject to methylation and acetylation, and a serine residue at position 10, which is subject to phosphorylation . These modifications play a crucial role in the regulation of gene expression.
作用机制
Target of Action
Histone H3 (1-20) Trifluoroacetate is an N-terminal fragment of histone H3 that corresponds to amino acid residues 2-21 of the human histone H3 sequence . The primary targets of this compound are the lysine residues at positions 4 and 9, and a serine residue at position 10 . These residues are subject to methylation and acetylation (for lysine residues) and phosphorylation (for serine residue), all of which play a crucial role in the regulation of gene expression .
Mode of Action
The compound interacts with its targets (lysine and serine residues) through methylation, acetylation, and phosphorylation . These post-translational modifications alter the structure of the histone, thereby affecting the way it interacts with DNA and regulates gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of gene expression through chromatin remodeling . The post-translational modifications (methylation, acetylation, and phosphorylation) of the histone residues can lead to changes in the chromatin structure, influencing the accessibility of the DNA for transcription . This can have downstream effects on various cellular processes, including cell cycle progression, DNA repair, and differentiation .
Pharmacokinetics
As a peptide, it is expected to have a good solubility in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the regulation of gene expression . By modifying the histone residues, the compound can influence the structure of the chromatin and the accessibility of the DNA, thereby affecting the transcription of genes . This can have a wide range of effects on cellular functions and processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phase of the cell cycle and cellular potency can affect the deposition of H3 variants . Additionally, cellular stress and changes in cell fate can also have an impact . Understanding these factors can provide insights into how the compound functions under different conditions and how its action can be modulated for therapeutic purposes .
生化分析
Biochemical Properties
Histone H3 (1-20) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, and a serine residue at position 10 that is subject to phosphorylation . These modifications play a crucial role in the regulation of gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and involve a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Histone H3 (1-20) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage and deprotection steps .
Industrial Production Methods: Industrial production of histone peptides, including this compound, follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity .
化学反应分析
Types of Reactions: Histone H3 (1-20) Trifluoroacetate undergoes various post-translational modifications, including:
Methylation: Addition of methyl groups to lysine residues.
Acetylation: Addition of acetyl groups to lysine residues.
Phosphorylation: Addition of phosphate groups to serine residues.
Common Reagents and Conditions:
Methylation: Typically performed using methyltransferases and S-adenosylmethionine (SAM) as the methyl donor.
Acetylation: Carried out using acetyltransferases and acetyl-CoA as the acetyl donor.
Phosphorylation: Conducted using kinases and ATP as the phosphate donor.
Major Products: The major products of these reactions are the methylated, acetylated, and phosphorylated forms of Histone H3 (1-20), which play significant roles in gene regulation and chromatin structure .
科学研究应用
Histone H3 (1-20) Trifluoroacetate is widely used in scientific research, particularly in the fields of epigenetics, chromatin biology, and gene regulation. Some key applications include:
Epigenetic Studies: Investigating the role of histone modifications in gene expression and chromatin dynamics.
Chromatin Remodeling: Understanding how histone modifications influence nucleosome structure and function.
Drug Development: Screening for inhibitors or modulators of histone-modifying enzymes for therapeutic purposes.
Biomarker Discovery: Identifying histone modifications as potential biomarkers for diseases such as cancer.
相似化合物的比较
Histone H3 (1-20) Trifluoroacetate can be compared with other histone peptides and variants, such as:
Histone H3 (1-20) Acetate: Similar peptide but with acetate instead of trifluoroacetate.
Histone H3 (1-20) Methylated: Peptide with methyl groups added to lysine residues.
Histone H3 (1-20) Phosphorylated: Peptide with phosphate groups added to serine residues.
Uniqueness: Histone H3
属性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZIUMMGKFJW-IULIQXKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H168F3N35O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


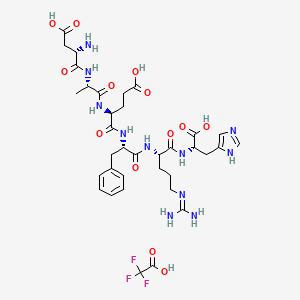
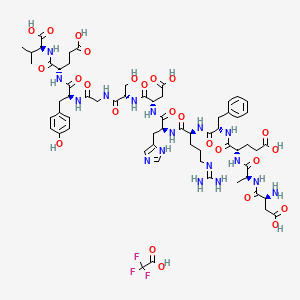
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)
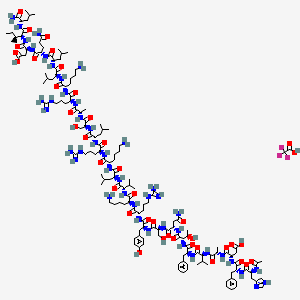
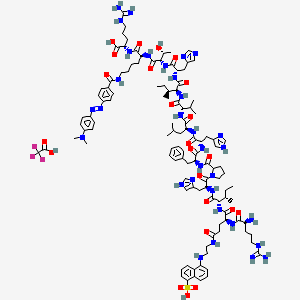
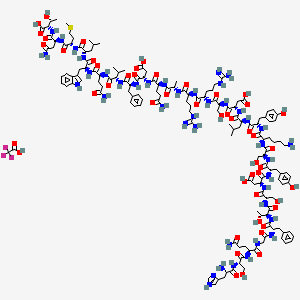
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6295811.png)
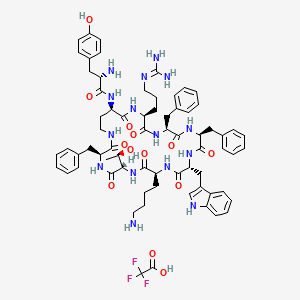
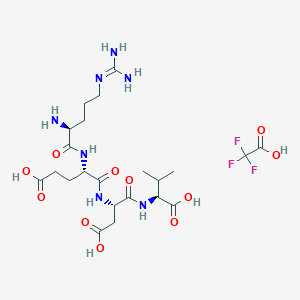

![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)
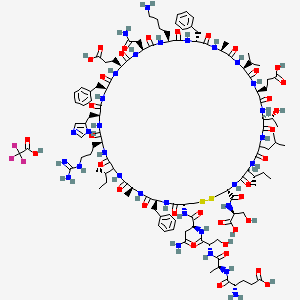
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)

